3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H19NO4 It is characterized by the presence of a benzaldehyde group substituted with dimethyl and morpholino-oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde typically involves the reaction of 3,4-dimethylbenzaldehyde with morpholine and an appropriate oxoethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzoic acid.
Reduction: 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzoic acid
- 3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzyl alcohol
Uniqueness
3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. Its combination of dimethyl and morpholino-oxoethoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3,4-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C15H19NO4/c1-11-3-4-13(9-17)15(12(11)2)20-10-14(18)16-5-7-19-8-6-16/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
MNOXIIVMOLEXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC(=O)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.